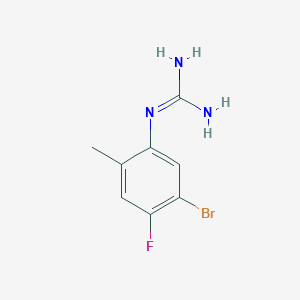
1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine is a compound that belongs to the class of guanidines, which are known for their significant roles in various biological processes and synthetic applications. This compound features a guanidine group attached to a phenyl ring substituted with bromine, fluorine, and a methyl group. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine typically involves the reaction of 5-bromo-4-fluoro-2-methylaniline with a guanylating agent. One common method is the use of di(imidazole-1-yl)methanimine as the guanylating reagent. The reaction proceeds through the stepwise displacement of imidazole groups by the amine, resulting in the formation of the desired guanidine compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar guanylating agents under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The guanidine group can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions on the phenyl ring.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the guanidine group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the guanidine group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to various oxidized or reduced forms of the guanidine group.
Aplicaciones Científicas De Investigación
1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and ionic interactions.
Medicine: Research on this compound includes its potential use as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidine group is highly basic and can form strong interactions with negatively charged or polar groups in biological molecules. This allows the compound to modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 1-(4-Bromo-2-fluorophenyl)guanidine
- 1-(5-Bromo-2-methylphenyl)guanidine
- 1-(4-Fluoro-2-methylphenyl)guanidine
Comparison: 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine is unique due to the specific combination of bromine, fluorine, and methyl substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, affecting its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H9BrFN3 |
|---|---|
Peso molecular |
246.08 g/mol |
Nombre IUPAC |
2-(5-bromo-4-fluoro-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H9BrFN3/c1-4-2-6(10)5(9)3-7(4)13-8(11)12/h2-3H,1H3,(H4,11,12,13) |
Clave InChI |
WFWOLUIZKZLQIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=C(N)N)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















